(R)-1-p-Tolyl-1-propanol
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Description
(R)-1-p-Tolyl-1-propanol, also known as (R)-α-methylbenzyl alcohol, is a chiral alcohol that has gained significant attention in the scientific community due to its versatile applications in organic synthesis, drug discovery, and asymmetric catalysis. The compound is a white crystalline solid that has a melting point of 83-85°C and a boiling point of 239-240°C.
Scientific Research Applications
Bioproduction of Propanediols
The metabolic engineering of Escherichia coli for the production of enantiomerically pure R-1,2-propanediol (1,2-PD) from glucose demonstrates a significant step towards sustainable chemical production. This approach utilizes renewable resources, aligning with green chemistry principles. The modified E. coli strains, expressing specific dehydrogenase genes, facilitate the anaerobic production of R-1,2-PD, highlighting the potential of microbial systems in producing valuable chemicals from renewable substrates (Altaras & Cameron, 1999).
Catalytic Conversion Processes
The hydrogenolysis of 1,2-propanediol to produce biopropanols from glycerol has been optimized using Rh/SiO2 catalysts modified with ReOx species. This process demonstrates high activity and selectivity, offering a promising route for converting glycerol, a byproduct of biodiesel production, into valuable propanols. The catalytic system presents an efficient method for glycerol valorization, contributing to the sustainability of the biodiesel industry (Amada et al., 2010).
Microbial 1,3-Propanediol Production
Research into the microbial production of 1,3-propanediol (1,3-PD) from glycerol has expanded significantly due to its applications in polycondensate synthesis. The fermentation process, primarily involving Clostridia and Enterobacteriaceae, is a key focus for enhancing the biosynthesis of 1,3-PD. This biotechnological approach is geared towards developing cost-effective and environmentally friendly methods for producing bulk chemicals from alternative substrates like glucose (Biebl et al., 1999).
Advances in Genetically Engineered Microorganisms
The development of genetically engineered microorganisms for the enhanced biosynthesis of 1,3-PD showcases significant advancements in biotechnology. By modifying the genome of bacteria through techniques like mutagenesis and genetic engineering, researchers have been able to overcome limitations associated with natural microorganisms, such as low productivity and metabolite inhibition. This progress opens up new possibilities for the efficient and sustainable production of 1,3-PD, a key chemical used in various industrial applications (Yang et al., 2018).
properties
IUPAC Name |
(1R)-1-(4-methylphenyl)propan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-3-10(11)9-6-4-8(2)5-7-9/h4-7,10-11H,3H2,1-2H3/t10-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBDUWPZEVMGAMD-SNVBAGLBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C1=CC=C(C=C1)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-p-Tolyl-1-propanol |
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